molecular formula C10H10FNO4S B2747669 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine CAS No. 2411195-37-2

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine

Cat. No.: B2747669
CAS No.: 2411195-37-2
M. Wt: 259.25
InChI Key: UIJIKYIWROHSRJ-UHFFFAOYSA-N
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Description

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine is a synthetic pyrrolidinone derivative characterized by a fluorosulfonyloxy group attached to the para position of a phenyl ring, which is further linked to a 5-oxopyrrolidine core. The fluorosulfonyloxy group is notable for its electron-withdrawing nature, which may influence metabolic stability, target binding, and pharmacokinetics compared to other substituents like acetamide, amino, or nitro groups found in related compounds.

Properties

IUPAC Name

2-(4-fluorosulfonyloxyphenyl)-5-oxopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO4S/c11-17(14,15)16-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJIKYIWROHSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine typically involves the reaction of 4-fluorosulfonyloxybenzene with a suitable pyrrolidine derivative. One common method is the nucleophilic substitution reaction where the fluorosulfonyloxy group acts as a leaving group, allowing the pyrrolidine ring to attach to the benzene ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce more reduced pyrrolidine derivatives.

Scientific Research Applications

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorosulfonyloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, contributing to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Comparison with Similar 5-Oxopyrrolidine Derivatives

Structural and Functional Group Variations

The biological activity of 5-oxopyrrolidine derivatives is highly dependent on substituents attached to the phenyl ring and the pyrrolidinone core. Key analogs and their functional group distinctions include:

Compound Name/Structure Substituents on Phenyl Ring Pyrrolidine Core Modification Key Biological Activities References
1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Acetamide 3-Carboxylic acid Moderate anticancer, antimicrobial
1-(4-Aminophenyl)-5-oxopyrrolidine-3-carbohydrazide 4-Amino 3-Carbohydrazide Antimicrobial, antioxidant
Compound 21 (from evidence) 5-Nitrothiophene 3-Thiophene substituent Potent antimicrobial (Gram-positive)
1-(4-{[(2-Fluorophenyl)carbamoyl]methoxy}phenyl)-5-oxopyrrolidine 2-Fluorophenyl carbamate 3-Carboxamide Not explicitly tested (structural analog)
4-[(2S,3S)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile Trifluoromethyl benzonitrile 2-Ethyl-3-hydroxy Androgen receptor modulation
Anticancer Activity
  • 1-(4-Acetamidophenyl)-5-oxopyrrolidine derivatives (Compounds 18–22): Exhibited potent activity against A549 lung cancer cells (IC₅₀: 12–25 µM), with compound 21 showing selectivity over normal lung cells (HSAEC1-KT) .
Antimicrobial Activity
  • Compound 21 : Most active against multidrug-resistant Staphylococcus aureus (MIC: 2–4 µg/mL), surpassing linezolid and tedizolid against resistant strains . Weak activity against Gram-negative pathogens (MIC > 64 µg/mL) .
  • Hydrazones with 5-oxopyrrolidine : Broad-spectrum antifungal activity (MIC: 0.9–1.9 µg/mL) against Candida and Aspergillus, outperforming nystatin .
Antioxidant Activity
  • Compound 10 : 88.6% DPPH radical scavenging, 1.5× higher than ascorbic acid .
  • Compound 21 : Moderate antioxidant activity (78.6%) despite superior antimicrobial effects .

Key Research Findings and Data Tables

Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

Compound Target Pathogen MIC (µg/mL) Reference
21 Staphylococcus aureus (MDR) 2–4
21 Clostridioides difficile 16
Hydrazones Candida auris 0.9–1.9
Nystatin (control) Candida auris 7.8

Table 2: Antioxidant Activity of 5-Oxopyrrolidine Derivatives

Compound DPPH Radical Scavenging (%) Reference
10 88.6
19 87.7
21 78.6
Ascorbic Acid 58.4

Mechanistic and Structural Insights

  • Fluorosulfonyloxy Group: The electron-withdrawing nature of this group may enhance metabolic stability and target binding compared to acetamide or amino groups, though direct data are lacking. Analogs with fluorine-containing substituents (e.g., 2-fluorophenyl in ) show preserved activity, suggesting tolerance for halogens.
  • Nitrothiophene Substitution (Compound 21) : The nitro group enhances antimicrobial potency via electrophilic interactions with bacterial enzymes, while the thiophene ring may improve membrane penetration .
  • Hydrazone Moieties : Improve antioxidant activity through radical scavenging but may reduce cytotoxicity, highlighting a trade-off between therapeutic windows .

Biological Activity

2-(4-Fluorosulfonyloxyphenyl)-5-oxopyrrolidine is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H10FNO4S
  • Molecular Weight : 273.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : The compound's structural features suggest interactions with cellular pathways involved in cancer progression, making it a candidate for further investigation in oncology.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Target Interaction : The sulfonyl group is known to enhance binding affinity to target proteins, which may lead to inhibition of their activity.
  • Biochemical Pathways : The compound may influence key biochemical pathways such as apoptosis and cell proliferation, particularly in cancer cells.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated promising results:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli2016
Pseudomonas aeruginosa1832

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria.

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.

Case Studies

Several case studies have explored the application of similar compounds in therapeutic settings:

  • Case Study on Anticancer Compounds : A comparative analysis of benzofuran derivatives showed enhanced anticancer activity when modified with sulfonyl groups, similar to those present in this compound.
  • Antimicrobial Efficacy Study : A research project focusing on the synthesis and evaluation of new sulfonamide derivatives found that modifications led to improved antimicrobial properties, indicating a trend that may apply to our compound.

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